Histamine H3 Receptor Binding Affinity: Comparative Advantage over 2-Phenyl Flavone Scaffold
3-(4-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one exhibits nanomolar binding affinity (Kd = 1.35 nM) for the human histamine H3 receptor (H3R) in a BRET-based assay using HEK293T cells expressing recombinant NLuc/GPCR-fused H3R [1]. In contrast, the structurally related 2-phenyl flavone scaffold, exemplified by 4'-bromoflavone (2-(4-bromophenyl)chromen-4-one), shows no reported affinity for H3R and is instead characterized as a CYP1A1 inhibitor (IC50 = 0.86 μM) . This ~640-fold difference in functional target engagement demonstrates that the 3-aryl-2-methylchromone scaffold (target compound) and the 2-arylchromone scaffold (4'-bromoflavone) are not interchangeable for histaminergic system investigations.
| Evidence Dimension | Histamine H3 receptor binding affinity (Kd) |
|---|---|
| Target Compound Data | 1.35 nM |
| Comparator Or Baseline | 4'-Bromoflavone (2-(4-bromophenyl)chromen-4-one): No reported H3R affinity; functional activity reported as CYP1A1 inhibition |
| Quantified Difference | Target compound shows nanomolar H3R binding; comparator lacks H3R activity and functions as CYP1A1 inhibitor (IC50 0.86 μM) |
| Conditions | Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells; furimazine substrate-based BRET assay; 30 min incubation |
Why This Matters
For researchers investigating histamine H3 receptor pharmacology or screening for GPCR ligands, the target compound provides a validated starting point with known binding parameters, whereas the 2-phenyl flavone scaffold would be unsuitable due to divergent target profile.
- [1] BindingDB. (n.d.). BDBM50538677 CHEMBL4635634: Binding affinity to human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells. BindingDB. View Source
